molecular formula C22H23FN4OS B2666484 N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1185001-62-0

N-(3-FLUOROPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2666484
CAS No.: 1185001-62-0
M. Wt: 410.51
InChI Key: UVEISKZQTJIUCO-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a potent and selective chemical probe identified for targeting cyclin-dependent kinase 19 (CDK19) and its paralog CDK8. These kinases are central components of the Mediator complex, a critical regulator of transcriptional initiation and re-initiation, particularly for genes responsive to external signals and super-enhancer-driven genes. The compound functions as a type II inhibitor, binding to the inactive form of the kinase and stabilizing a distinct DFG-out conformation, which confers high selectivity over most other kinases. Research utilizing this compound has been pivotal in dissecting the specific roles of CDK8 and CDK19 in transcriptional regulation and their implications in diseases such as acute myeloid leukemia (AML) and colorectal cancer. Studies have demonstrated that inhibition of CDK8/19 can suppress the proliferation of cancer cells dependent on super-enhancer-mediated transcription, positioning this molecule as a valuable tool for investigating oncogenic transcriptional dependencies and validating CDK8/19 as therapeutic targets in preclinical models source . Its research value extends to the broader field of gene expression control, enabling scientists to explore the functional consequences of selective CDK8/19 kinase inhibition without the confounding effects associated with broader transcriptional shutdown.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-27-12-10-22(11-13-27)25-20(16-6-3-2-4-7-16)21(26-22)29-15-19(28)24-18-9-5-8-17(23)14-18/h2-9,14H,10-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEISKZQTJIUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiro[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Triazaspirodecane Core : Imparts structural rigidity and may interact with various biological targets.
  • Sulfanyl Group : Potentially involved in redox reactions which can affect biological activity.

Molecular Formula

The molecular formula for this compound is C18H21F N4OS.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antipsychotic Effects : Some derivatives have shown promise in preclinical models for antipsychotic activity. For instance, studies on related triazaspiro compounds suggest they may modulate dopaminergic pathways with reduced side effects compared to traditional antipsychotics .
  • Cardioprotective Properties : Research has highlighted the potential of triazaspiro compounds in cardiology, particularly in inhibiting mitochondrial permeability transition pore (mPTP) opening during myocardial infarction (MI). This action helps reduce apoptosis and improve cardiac function post-reperfusion .

Antipsychotic Activity

A study involving 1-aryl-1,3,8-triazaspiro[4.5]decan derivatives demonstrated that certain substitutions on the phenyl moiety could enhance antipsychotic efficacy while minimizing extrapyramidal side effects. The compound's ability to inhibit self-stimulation in medial forebrain bundle models indicates its potential as a treatment for psychotic disorders .

Cardiovascular Research

In a model assessing the effects of mPTP inhibitors during MI treatment, compounds based on the triazaspiro scaffold were shown to effectively decrease apoptotic rates in cardiac tissues and improve overall heart function when administered during reperfusion . This suggests a promising avenue for developing cardioprotective agents.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
N-(3-Fluorophenyl)-2-{8-Methyl-3-Phenyl...}AntipsychoticModulates dopaminergic pathways
Related Triazaspiro CompoundsCardioprotectivemPTP inhibition
8-[3-[Bis(4-fluorophenyl)amino]propyl]-...AntipsychoticReduced EPS side effects

Scientific Research Applications

Chemical Properties and Structure

N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide features a complex molecular structure that contributes to its biological activity. The compound has a molecular formula of C20H22FN5SC_{20}H_{22}FN_5S and a molecular weight of approximately 367.48 g/mol. The presence of the fluorine atom and the triazaspiror scaffold are critical for its interaction with biological targets.

Cardiovascular Research

Recent studies have highlighted the role of compounds based on the triazaspiro scaffold in targeting mitochondrial permeability transition pore (mPTP) inhibitors. These compounds can mitigate myocardial damage during reperfusion after ischemia. The specific application of N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide in this context is being investigated for its potential to reduce apoptotic rates in cardiac cells and improve overall cardiac function during ischemic events .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar compounds has indicated that modifications in the triazaspiror structure can enhance cytotoxicity against various cancer cell lines. The ability to inhibit specific signaling pathways involved in tumor growth is an area of ongoing investigation.

Neuropharmacology

The unique scaffold may also provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which this compound may exert beneficial effects on neuronal health.

Case Study 1: Myocardial Infarction Model

In a study examining myocardial infarction models, compounds similar to N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide demonstrated significant reductions in cell death and improvements in mitochondrial function when administered during reperfusion . These findings suggest that the compound could be developed as an adjunct therapy for myocardial infarction.

Case Study 2: Cancer Cell Line Testing

Preliminary tests on cancer cell lines have shown that derivatives of the triazaspiro framework exhibit varying degrees of cytotoxicity. Specific modifications to the side chains have enhanced activity against breast cancer and leukemia cell lines, indicating that N-(3-Fluorophenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspiror[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide may be optimized for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, biological targets, and activity profiles.

Table 1: Structural and Functional Comparison of Triazaspiro[4.5]decane Derivatives

Compound Name Core Structure Key Substituents Biological Target Activity/Application Reference
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 8-Methyl-3-phenyl, sulfanyl acetamide, 3-fluorophenyl Not explicitly identified (kinase?) To be determined [3,4,8]
NFOT (N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide) 1,3,8-Triazaspiro[4.5]decane Naphthalenecarboxamide, 3-fluorophenyl Phospholipase D (PLD) Inhibitor in cellular signaling studies
Compound 5 () 1,3,8-Triazaspiro[4.5]decane 2,4-Dimethoxybenzoyl, dichlorophenethyl Mycobacterium tuberculosis Lpd Selective inhibitor (IC₅₀ = 0.3 µM)
VU0364739 1,3,8-Triazaspiro[4.5]decane Naphthalene-2-carboxamide, 3-fluorophenyl G protein-coupled receptors (GPCRs) Modulator of phospholipase D activity
Compound 14 () 1,3-Diazaspiro[4.5]decane 3-Chlorophenyl, piperazine-propyl Not specified Analgesic potential (preclinical)

Key Observations

Core Modifications :

  • The target compound’s 1,4,8-triazaspiro[4.5]deca-1,3-diene core differs from the 1,3,8-triazaspiro[4.5]decane in NFOT and VU0364739 by incorporating an additional double bond (1,3-diene), which may influence electronic properties and binding pocket interactions .

Substituent Effects: Sulfanyl vs. Carboxamide Linkers: The target compound’s sulfanyl-acetamide group contrasts with the naphthalenecarboxamide in NFOT and VU0364737. Sulfanyl groups enhance hydrophobicity and may facilitate disulfide bond interactions with cysteine residues in enzymes . Halogenated Aromatic Groups: The 3-fluorophenyl group in the target compound and NFOT may improve metabolic stability compared to the 3-chlorophenyl in compound 14 (), as fluorine’s smaller size and higher electronegativity reduce steric hindrance and oxidative metabolism .

Biological Activity: Antimicrobial Potential: Compound 5 () inhibits Mtb Lpd with high selectivity, suggesting that triazaspiro derivatives with electron-withdrawing groups (e.g., dimethoxybenzoyl) are effective against bacterial targets. The target compound’s methyl-phenyl substitution may shift activity toward eukaryotic enzymes . GPCR Modulation: VU0364739’s naphthalenecarboxamide group is critical for GPCR interaction, whereas the target compound’s sulfanyl-acetamide may favor kinase or protease inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-fluorophenyl)-2-({8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with retrosynthetic analysis to identify intermediates (e.g., spirocyclic triazaspiro core, fluorophenyl acetamide moiety). Use coupling reactions (e.g., thiol-ene "click" chemistry) for sulfur bridge formation. Optimize reaction conditions (solvent polarity, temperature, catalysts) using Design of Experiments (DoE) to maximize yield. Characterize intermediates via LC-MS and NMR for purity validation .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV quantification. For stability, incubate the compound at 37°C and analyze degradation products via tandem mass spectrometry. Compare results against control compounds with similar scaffolds .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Prioritize 1^1H/13^13C NMR for backbone confirmation, with 2D-COSY and HSQC to resolve overlapping signals in the spirocyclic region. Use FT-IR to validate sulfur-containing bonds (C-S stretch at ~600–700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., target selectivity) be resolved?

  • Methodological Answer : Employ orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional inhibition). Use CRISPR-edited cell lines to isolate target-specific effects. Apply statistical frameworks (e.g., Bayesian hierarchical modeling) to reconcile variability across experimental replicates .

Q. What computational strategies predict the compound’s interaction with off-target proteins?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) against a curated protein library, followed by molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with thermal shift assays (TSA) to detect off-target engagement .

Q. How can researchers design experiments to probe the spirocyclic core’s conformational flexibility and its impact on bioactivity?

  • Methodological Answer : Synthesize analogs with rigidified spirocycles (e.g., via ring expansion) and compare their activity in dose-response assays. Use X-ray crystallography or cryo-EM to resolve bound conformations. Apply free-energy perturbation (FEP) calculations to quantify conformational entropy .

Methodological Frameworks for Data Interpretation

Q. What theoretical frameworks guide the analysis of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Adopt the "molecular topology" framework to correlate substituent electronic profiles (Hammett σ values) with activity. Use QSAR models (e.g., CoMFA, CoMSIA) to map steric/electrostatic contributions. Validate predictions with synthetic analogs .

Q. How should researchers address batch-to-batch variability in physicochemical properties during scale-up?

  • Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line Raman spectroscopy) for real-time monitoring. Apply multivariate analysis (PCA, PLS) to identify critical process parameters (CPPs) affecting purity and crystallinity .

Data Integration and Reporting

Q. What standards ensure reproducibility in reporting synthetic and analytical data?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document reaction conditions (temperature, solvent ratios) in SI using CIDAR or ELN formats. Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) .

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